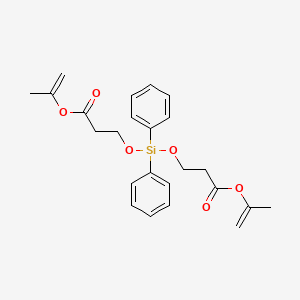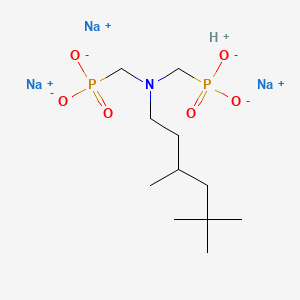
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a benzodioxole ring, a methanol group, and a dimethylaminoethoxy side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1,3-Benzodioxole-5-methanol, which is then reacted with 2-(dimethylamino)ethanol under specific conditions to introduce the dimethylaminoethoxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, leading to various physiological effects. The benzodioxole ring can also participate in electron transfer reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzodioxole-5-ethanol, alpha-methyl-
- 1,3-Benzodioxole-5-methanol, formate
- 1,3-Benzodioxole-5-methanol, alpha-methyl-6-nitro-
Uniqueness
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is unique due to its specific combination of functional groups. The presence of the dimethylaminoethoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
131961-58-5 |
|---|---|
Formule moléculaire |
C13H20ClNO4 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)5-6-16-8-11(15)10-3-4-12-13(7-10)18-9-17-12;/h3-4,7,11,15H,5-6,8-9H2,1-2H3;1H |
Clé InChI |
KSUKDMGFOLKDJX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC(C1=CC2=C(C=C1)OCO2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)



